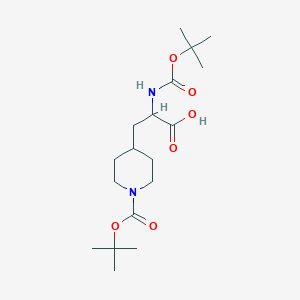

2-((Tert-Butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound that features multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its ability to protect amino groups during chemical reactions.

Wissenschaftliche Forschungsanwendungen

This compound is widely used in scientific research due to its versatility:

Chemistry: : It serves as a protecting group in peptide synthesis, ensuring that amino acids are not prematurely reactive.

Biology: : It is used in the study of enzyme mechanisms and protein interactions.

Medicine: : It is a precursor in the synthesis of various pharmaceuticals.

Industry: : It is used in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:

Protection of Amino Groups: : The amino groups are protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Formation of Piperidine Ring: : The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable catalyst.

Coupling of Piperidine and Propanoic Acid: : The piperidine ring is then coupled with the propanoic acid moiety, typically using coupling reagents like carbodiimides (e.g., DCC, EDC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. Large-scale reactions would require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The carboxylic acid group can be reduced to an alcohol.

Substitution: : The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Strong acids such as TFA and HCl are used to remove the Boc group.

Major Products Formed

Oxidation: : Nitro derivatives.

Reduction: : Alcohols.

Substitution: : Free amino groups after Boc removal.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The compound can then be selectively deprotected to reveal the amino group when needed.

Vergleich Mit ähnlichen Verbindungen

This compound is similar to other Boc-protected amino acids and piperidine derivatives. its unique combination of functional groups and structural features make it particularly useful in specific applications. Similar compounds include:

Boc-protected amino acids: : Used in peptide synthesis.

Piperidine derivatives: : Used in various organic synthesis reactions.

Biologische Aktivität

2-((Tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, commonly referred to as Boc-Amino Acid derivative, is an amino acid derivative notable for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino and piperidine positions, which enhances its stability and solubility, making it a candidate for various pharmacological applications.

- Molecular Formula : C₁₈H₃₁N₃O₆

- Molecular Weight : 409.46 g/mol

- CAS Number : 35899-43-5

- Density : 1.1 g/cm³

- Boiling Point : Not specified

The biological activity of Boc-Amino Acid derivatives is primarily attributed to their interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The piperidine ring structure may facilitate binding to specific protein sites, potentially influencing cellular signaling pathways.

Biological Activities

Research indicates that Boc-Amino Acid derivatives exhibit several biological activities:

- Antimicrobial Activity : Some studies have shown that derivatives of amino acids can possess antimicrobial properties, inhibiting the growth of bacteria and fungi. This is particularly relevant in the context of developing new antibiotics.

- Neuroprotective Effects : The piperidine moiety has been linked to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

- Ergogenic Effects : As noted in literature, amino acid derivatives are recognized for their role in enhancing physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Case Studies

A recent study explored the efficacy of Boc-Amino Acid derivatives in various biological assays:

In Vitro Studies

In vitro studies have shown that Boc-Amino Acid derivatives can modulate enzyme activity and receptor interactions. For instance, they may act as competitive inhibitors or allosteric modulators in enzymatic reactions.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6/c1-17(2,3)25-15(23)19-13(14(21)22)11-12-7-9-20(10-8-12)16(24)26-18(4,5)6/h12-13H,7-11H2,1-6H3,(H,19,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJBIYDCCUIVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.